molecular formula C16H17NO3 B3248023 Benzyl 2-isopropoxynicotinate CAS No. 1826110-24-0

Benzyl 2-isopropoxynicotinate

Cat. No.: B3248023
CAS No.: 1826110-24-0
M. Wt: 271.31 g/mol
InChI Key: FEQBUBOOIFBVJM-UHFFFAOYSA-N
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Description

Benzyl 2-isopropoxynicotinate is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.32 g/mol It is a derivative of nicotinic acid, where the carboxyl group is esterified with benzyl alcohol and the pyridine ring is substituted with an isopropoxy group at the 2-position

Mechanism of Action

Target of Action

Benzyl 2-isopropoxynicotinate is a chemical compound that is structurally related to Benzyl nicotinate . It is known to act as a rubefacient and vasodilator . Rubefacients are substances that irritate the skin, increasing blood circulation and causing a warming sensation. Vasodilators, on the other hand, are substances that cause blood vessels to expand, which increases blood flow and decreases blood pressure.

Mode of Action

Benzyl nicotinate, as a rubefacient and vasodilator, likely interacts with its targets to cause an increase in blood flow and a warming sensation . This can result in changes such as increased delivery of oxygen and nutrients to the tissues, removal of waste products, and relief of pain and inflammation.

Biochemical Pathways

Related compounds such as benzyl isothiocyanates have been shown to modulate inflammation, oxidative stress, and apoptosis via nrf2/ho-1 and nf-κb signaling pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation.

Pharmacokinetics

Pharmacokinetic principles suggest that the bioavailability of a compound can be influenced by factors such as its formulation, route of administration, and the patient’s physiological state . For example, compounds with longer elimination half-lives are preferred because their concentrations fluctuate less, producing less variation in effect strength and carrying a lower risk of adverse drug reactions .

Result of Action

For instance, Benzyl nicotinate is used in combination with analgesics in topical preparations to treat conditions such as back pain, bursitis, osteoarthritis, rheumatism, and sciatica . Its vasodilatory and rubefacient actions can enhance the delivery of the analgesic to the site of pain, thereby enhancing the analgesic’s effectiveness.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances, and the specific physiological conditions of the patient. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-isopropoxynicotinate typically involves the esterification of nicotinic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The isopropoxy group is introduced via a nucleophilic substitution reaction using isopropyl alcohol and a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Benzyl 2-isopropoxynicotinate is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and skin penetration properties. This makes it particularly useful in topical formulations where enhanced absorption is desired .

Properties

IUPAC Name

benzyl 2-propan-2-yloxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(2)20-15-14(9-6-10-17-15)16(18)19-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBUBOOIFBVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164141
Record name 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826110-24-0
Record name 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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